Cas no 4756-05-2 (2-Propanethione(7CI,8CI,9CI))

2-Propanethione(7CI,8CI,9CI) structure
2-Propanethione(7CI,8CI,9CI) structure
Product name:2-Propanethione(7CI,8CI,9CI)
CAS No:4756-05-2
MF:C3H6S
MW:74.1447396278381
CID:331704
PubChem ID:641811

2-Propanethione(7CI,8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • 2-Propanethione(7CI,8CI,9CI)
    • thioacetone
    • 2-propanethione
    • Propane-2-thione
    • InChI=1/C3H6S/c1-3(2)4/h1-2H
    • Propanethione
    • CHEBI:36580
    • 4756-05-2
    • (CH3)2CS
    • Q21099570
    • Inchi: InChI=1S/C3H6S/c1-3(2)4/h1-2H3
    • InChI Key: JTNXQVCPQMQLHK-UHFFFAOYSA-N
    • SMILES: CC(=S)C

Computed Properties

  • Exact Mass: 74.01908
  • Monoisotopic Mass: 74.01902136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 4
  • Rotatable Bond Count: 0
  • Complexity: 26.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.1Ų
  • XLogP3: 0.5

Experimental Properties

  • PSA: 0

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